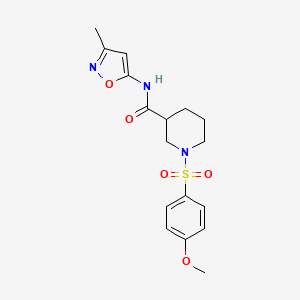

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

Description

1-((4-Methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-methoxyphenylsulfonyl group at position 1 and a 3-methylisoxazole-5-yl carboxamide moiety at position 3. The compound’s design leverages sulfonyl and heterocyclic groups, which are common pharmacophores in drug discovery for enhancing target binding and metabolic stability .

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12-10-16(25-19-12)18-17(21)13-4-3-9-20(11-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYYUGKQIWPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized separately and then attached to the piperidine ring through a coupling reaction.

Final Assembly: The final compound is assembled by linking the methoxyphenyl group to the sulfonyl group and attaching the isoxazole moiety to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the isoxazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we discuss three categories of analogs based on the provided evidence:

Piperidine vs. Pyrrolidine Core Analogs

The target compound’s piperidine core distinguishes it from pyrrolidine-based analogs described in European patent applications (e.g., (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ) .

- Piperidine vs.

- Substituent Positioning : The hydroxy group at position 4 in pyrrolidine analogs (e.g., Example 163 ) could enhance hydrogen bonding with targets, whereas the sulfonyl group in the target compound may improve solubility or steric interactions.

Heterocyclic Substituent Variations

The 3-methylisoxazol-5-yl group in the target compound is replaced with thiazole or pyrazole moieties in analogs:

- Thiazole Derivatives: Compounds like (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (Example 163 ) feature a 4-methylthiazole group.

- Pyrazole Derivatives : describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , where the pyrazole core and chlorophenylsulfanyl group introduce distinct electronic and steric properties compared to the target compound’s isoxazole-sulfonyl system .

Sulfonyl Group Modifications

The 4-methoxyphenylsulfonyl group in the target compound contrasts with:

- Chlorophenylsulfanyl Groups : ’s 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces the sulfonyl with a sulfanyl (S–) group, reducing electronegativity and possibly altering redox stability .

Table 1: Structural and Functional Comparison

Biological Activity

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

- Molecular Formula : C13H14N2O5S

- Molecular Weight : 310.32 g/mol

- CAS Number : 1049241-75-9

The compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the piperidine and isoxazole moieties suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial action, often linked to inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. AChE inhibitors are significant in treating Alzheimer's disease, while urease inhibitors have implications in managing urinary tract infections .

Anti-inflammatory and Anticancer Properties

Compounds similar to 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide have demonstrated anti-inflammatory and anticancer activities. For example, studies on piperidine derivatives have shown their efficacy in reducing inflammation and inhibiting tumor growth through various pathways . The incorporation of the methoxyphenyl and sulfonyl groups may enhance these effects by increasing lipophilicity and improving binding affinity to target proteins.

Study on Antibacterial Activity

In a study investigating the antibacterial properties of synthesized sulfonamide compounds, several derivatives were tested against common bacterial strains. The results indicated that compounds with piperidine and isoxazole units exhibited enhanced antibacterial activity compared to traditional sulfonamides. The study utilized broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Salmonella typhi | 32 |

| Compound B | Bacillus subtilis | 16 |

| Compound C | Escherichia coli | 64 |

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of piperidine derivatives. The synthesized compounds were assessed for their ability to inhibit AChE and urease using standard assay protocols. The results showed that certain derivatives had IC50 values comparable to established inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases and urological conditions .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide, and how do they influence its reactivity?

- Answer : The compound features a piperidine core substituted with a sulfonyl group (attached to a 4-methoxyphenyl ring) and a carboxamide linked to a 3-methylisoxazole. The sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions, while the methoxy substituent may modulate solubility and electronic effects. The isoxazole ring contributes to heterocyclic stability and potential bioactivity. Similar sulfonamide and isoxazole-containing analogs (e.g., in ) highlight the importance of substituent positioning on reactivity and biological interactions .

Q. What synthetic methodologies are applicable for synthesizing this compound?

- Answer : A multi-step approach is likely required:

Piperidine functionalization : Introduce the sulfonyl group via sulfonylation of piperidine using 4-methoxyphenylsulfonyl chloride.

Carboxamide coupling : React the piperidine-3-carboxylic acid derivative with 3-methylisoxazol-5-amine using coupling agents like EDC/HOBt.

and describe analogous syntheses for pyrazole/oxazole-carboxamide derivatives, emphasizing condensation and coupling reactions under inert conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : To confirm substituent positions and purity (e.g., methoxy protons at ~3.8 ppm, isoxazole protons as singlet).

- HPLC : Assess purity (≥95% as per ).

- Mass spectrometry : Verify molecular weight (e.g., exact mass via HRMS).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (see for stereochemical analysis of similar piperidine derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step?

- Answer :

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to enhance reagent solubility ( notes solvent effects on sulfonamide formation).

- Catalysts : Add a base like triethylamine to scavenge HCl and drive the reaction forward.

’s controlled synthesis of polycationic reagents underscores the role of reaction parameters in yield optimization .

Q. How should contradictory bioactivity data in enzyme inhibition assays be resolved?

- Answer :

- Assay validation : Confirm enzyme source purity and assay reproducibility (e.g., ’s metal-binding studies highlight variability in bioactivity).

- Structural analogs : Compare activity with derivatives lacking the methoxy or isoxazole groups ( shows how substituent patterns affect activity).

- Enantiomeric purity : Verify stereochemical consistency ( ’s emphasis on (3S)-stereochemistry in similar carboxamides) .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

- Answer :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase or kinase targets).

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs (’s PubChem data provides structural templates).

’s discussion of methoxy group electronic effects supports such computational approaches .

Q. How does the compound’s stability vary under different storage conditions?

- Answer :

- Thermal stability : Conduct accelerated degradation studies at 40–60°C ( recommends ambient storage for similar carboxamides).

- Photodegradation : Monitor UV exposure effects using HPLC ( ’s stability studies on heterocyclic acids guide protocol design).

- Humidity control : Store in desiccators to prevent hydrolysis of the sulfonamide or carboxamide groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.